molecular formula C7H14N2 B1393980 2-Ethyl-2,5-diazabicyclo[2.2.1]heptane CAS No. 845866-61-7

2-Ethyl-2,5-diazabicyclo[2.2.1]heptane

Cat. No. B1393980
M. Wt: 126.2 g/mol
InChI Key: JHJSEBFGEBLLQN-BQBZGAKWSA-N
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Description

2-Ethyl-2,5-diazabicyclo[2.2.1]heptane is a chemical compound with the molecular formula C₇H₁₄N₂ . It has a molecular weight of 126.12 .


Synthesis Analysis

The synthesis of 2,5-diazabicyclo[2.2.1]heptane derivatives has been elaborated starting from hydroxy-L-proline, which was transformed to tritosylhydroxy-L-prolinol, and then cyclized to 2-tosyl-5-benzyl-2,5-diazabicyclo[2.2.1]heptane with benzylamine . Another method involves organocatalysed asymmetric Michael additions of substituted triketopiperazines to enones .


Molecular Structure Analysis

The molecular structure of 2-Ethyl-2,5-diazabicyclo[2.2.1]heptane consists of a seven-membered ring with two nitrogen atoms and an ethyl group attached .

Scientific Research Applications

Synthesis and Medicinal Chemistry

2-Ethyl-2,5-diazabicyclo[2.2.1]heptane, a derivative of 2,5-diazabicyclo[2.2.1]heptane (DBH), has various applications in synthesis and medicinal chemistry. Beinat et al. (2013) provided a practical synthesis of DBH, highlighting its extensive application in medicinal chemistry (Beinat et al., 2013). Moreover, McGuirk et al. (1992) explored the synthesis and structure-activity relationships of 7-diazabicycloalkylquinolones, including derivatives of DBH, as antibacterial agents for veterinary medicine (McGuirk et al., 1992).

Crystallography and Molecular Structure

The molecular structure of DBH was characterized by Britvin et al. (2017), providing insights into its crystal structure and the arrangement of its parent ring (Britvin et al., 2017).

Asymmetric Catalysis and Organic Synthesis

González-Olvera et al. (2008) reported the application of chiral bicyclic diamines, including DBH derivatives, as organocatalysts in the enantioselective Biginelli reaction, demonstrating their significance in asymmetric catalysis (González-Olvera et al., 2008).

Pharmacological Applications

Li et al. (2010) conducted synthesis and structure-activity relationship studies of 2,5-diazabicyclo[2.2.1]heptanes as novel alpha7 neuronal nicotinic receptor ligands, showcasing their potential pharmacological applications (Li et al., 2010).

Antiproliferative and Apoptotic Inducing Agents

Laskar et al. (2018) identified DBH-dithiocarbamate-nitrostyrene hybrids as potent antiproliferative and apoptotic inducing agents against cervical cancer cell lines, emphasizing its potential in cancer research (Laskar et al., 2018).

properties

IUPAC Name

2-ethyl-2,5-diazabicyclo[2.2.1]heptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2/c1-2-9-5-6-3-7(9)4-8-6/h6-8H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHJSEBFGEBLLQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CC2CC1CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethyl-2,5-diazabicyclo[2.2.1]heptane

CAS RN

845866-61-7
Record name 2-Ethyl-2,5-diazabicyclo[2.2.1]heptane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=845866-61-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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